Nitrosamine

説明

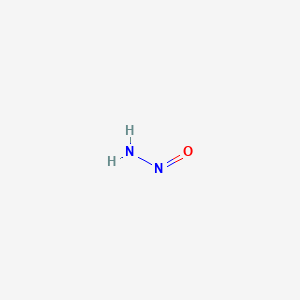

Nitrosamines are a class of organic compounds characterized by the presence of a nitroso group (NO) bonded to a deprotonated amine. These compounds are generally represented by the chemical structure R2N−N=O, where R is typically an alkyl group . Nitrosamines are known for their carcinogenic properties in nonhuman animals and have been associated with various types of cancers in humans .

準備方法

Synthetic Routes and Reaction Conditions: Nitrosamines are commonly synthesized through the reaction of nitrous acid (HNO2) with secondary amines. The general reaction can be represented as: [ \text{HONO} + \text{R2NH} \rightarrow \text{R2N-NO} + \text{H2O} ] Other nitrosyl sources such as dinitrogen tetroxide (N2O4),

生物活性

Nitrosamines are a class of organic compounds characterized by the presence of a nitroso group (). They are known for their potent carcinogenic properties, primarily attributed to their ability to induce mutations in DNA. This article explores the biological activity of nitrosamines, focusing on their mechanisms of action, carcinogenicity, and implications for public health.

Nitrosamines exert their biological effects primarily through metabolic activation. The key mechanisms include:

- Metabolic Activation : Nitrosamines undergo metabolic conversion via cytochrome P450 enzymes, leading to the formation of reactive intermediates that can alkylate DNA. This process is crucial for their mutagenic and carcinogenic potential .

- DNA Alkylation : The reactive intermediates formed from nitrosamines can bind to specific sites on DNA, such as the O6 position of guanine, resulting in mutagenic adducts. These modifications can lead to errors during DNA replication, ultimately resulting in mutations and cancer .

- Repair Mechanisms : Cells possess DNA repair mechanisms that can recognize and fix these adducts; however, if the damage is extensive or improperly repaired, it may lead to tumorigenesis .

Carcinogenicity

Numerous studies have established the carcinogenic potential of various nitrosamines. Notably:

- Animal Studies : Research has shown that nitrosamines induce tumors in multiple organ sites across various laboratory animal species. For example, N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) have been linked to tumors in the liver, lung, and nasal cavity in rats and hamsters .

- Human Relevance : Epidemiological studies suggest that human exposure to nitrosamines occurs through dietary sources, tobacco use, and certain pharmaceuticals. The FDA has raised concerns regarding this compound contamination in medications, particularly those used for chronic conditions like hypertension and diabetes .

Case Study: Valsartan Contamination

A significant case study involves valsartan, a medication used for hypertension treatment. Contamination with NDMA raised alarms due to its association with increased cancer risk. Estimates indicated that long-term exposure to contaminated valsartan could significantly elevate cancer risks among patients .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of nitrosamines is vital for predicting their carcinogenic potency. Key findings include:

- Dialkyl Nitrosamines : The potency of dialkyl nitrosamines is influenced by their structural features. For instance, compounds with smaller alkyl groups tend to exhibit higher carcinogenicity due to more efficient metabolic activation .

- Predictive Models : Recent research emphasizes developing mechanistically based SAR models to improve risk assessments for nitrosamines by correlating structural characteristics with biological activity .

Summary of Biological Activity Data

The following table summarizes key findings related to the biological activity of selected nitrosamines:

| This compound | Common Sources | Target Organs | Carcinogenic Evidence |

|---|---|---|---|

| NDMA | Processed meats, medications | Liver, lungs | Induces tumors in multiple species |

| NDEA | Tobacco smoke | Liver, nasal cavity | Confirmed in animal studies |

| NNN | Smokeless tobacco | Oral cavity | Strongly associated with oral cancers |

| NNK | Tobacco products | Lung | Induces lung tumors |

科学的研究の応用

Pharmaceutical Applications

Nitrosamines have gained significant attention in the pharmaceutical industry due to their presence as impurities in drug products. Regulatory agencies like the U.S. Food and Drug Administration (FDA) have identified nitrosamine contamination in various medications, leading to recalls and heightened scrutiny over acceptable intake limits.

Carcinogenic Risk Assessment

The Carcinogenic Potency Categorization Approach (CPCA) is a method developed to classify nitrosamines based on their carcinogenic potency. This approach categorizes nitrosamines into five groups, each with corresponding acceptable intake limits. It considers structural features that influence metabolic activation pathways associated with carcinogenesis .

Table 1: Classification of Nitrosamines by Carcinogenic Potency

| Category | Description | Acceptable Intake Limit (ng/day) |

|---|---|---|

| 1 | High Potency | 18 |

| 2 | Moderate Potency | TBD |

| 3 | Low Potency | TBD |

| 4 | Very Low Potency | TBD |

| 5 | Non-Carcinogenic | TBD |

The absence of empirical data for many this compound drug substance-related impurities (NDSRIs) necessitates a conservative approach to setting these limits .

Case Studies in Pharmaceuticals

Case studies have shown that this compound formation can occur during drug manufacturing processes, particularly when using certain excipients or under specific conditions such as high temperatures or acidic environments. For instance, N-nitrosodimethylamine (NDMA) and N-nitrosoethylamine (NDEA) have been frequently detected in medications, prompting regulatory actions .

Environmental Applications

Nitrosamines are also relevant in environmental science, particularly concerning water quality and treatment processes.

Water Treatment and this compound Formation

Research indicates that nitrosamines can form during water treatment processes, especially when chlorination is used in the presence of organic nitrogen compounds. The formation potential varies significantly depending on the treatment method employed.

Table 2: Factors Influencing NDMA Formation in Water Treatment

| Treatment Method | NDMA Formation Potential | Key Observations |

|---|---|---|

| Chlorination | High | Requires longer contact times for effective removal. |

| Ozonation | Low | Effectively destroys NDMA precursors. |

| Granular Activated Carbon (GAC) | Very Low | Removes precursors effectively; preferred method. |

Studies conducted at various water treatment plants revealed that those utilizing GAC or ozonation exhibited significantly lower levels of NDMA compared to those relying solely on chlorination .

Food Safety Applications

Nitrosamines are also a concern in food safety, particularly in cured meats where nitrites are used as preservatives.

Dietary Exposure and Cancer Risk

Epidemiological studies have linked dietary intake of nitrosamines to increased risks of gastric and colorectal cancers. For example, long-term exposure to processed meats containing nitrites has been associated with elevated cancer risks among consumers .

Table 3: Dietary Sources of Nitrosamines

| Food Source | This compound Levels (ng/g) | Associated Risks |

|---|---|---|

| Cured meats | Up to 100 | Increased risk of gastric cancer |

| Beer | Variable | Potential link to colorectal cancer |

| Processed cheeses | Low | Minimal risk |

特性

IUPAC Name |

nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2N2O/c1-2-3/h(H2,1,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLJHFLUAHKGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074037 | |

| Record name | Nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.029 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35576-91-1 | |

| Record name | Nitrosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35576-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035576911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGB75A6POH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。